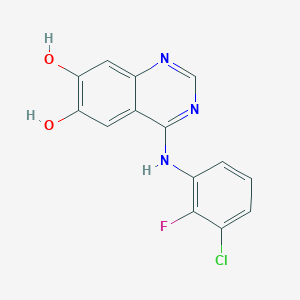
4-(3-Chloro-2-fluoroanilino)-6,7-dihydroxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol typically involves the reaction of 3-chloro-2-fluoroaniline with quinazoline derivatives under specific conditions. One common method includes the use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, to introduce the 3-chloro-2-fluorophenyl group onto the quinazoline scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions and phase-transfer catalysis are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used.
Scientific Research Applications
4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other quinazoline derivatives with potential therapeutic applications.
Biology: It is studied for its biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and inflammation. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol include other quinazoline derivatives such as:
Gefitinib: A quinazoline derivative used as an anti-cancer agent.
Erlotinib: Another quinazoline derivative with anti-cancer properties.
Afatinib: A quinazoline-based compound used in cancer therapy.
Uniqueness
What sets 4-((3-Chloro-2-fluorophenyl)amino)quinazoline-6,7-diol apart from these similar compounds is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its specific substitution pattern on the quinazoline scaffold may result in different interactions with molecular targets, leading to unique pharmacological effects .
Properties
CAS No. |
848440-15-3 |
|---|---|
Molecular Formula |
C14H9ClFN3O2 |
Molecular Weight |
305.69 g/mol |
IUPAC Name |
4-(3-chloro-2-fluoroanilino)quinazoline-6,7-diol |
InChI |
InChI=1S/C14H9ClFN3O2/c15-8-2-1-3-9(13(8)16)19-14-7-4-11(20)12(21)5-10(7)17-6-18-14/h1-6,20-21H,(H,17,18,19) |
InChI Key |
MAHMVNIYVAYDOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NC2=NC=NC3=CC(=C(C=C32)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


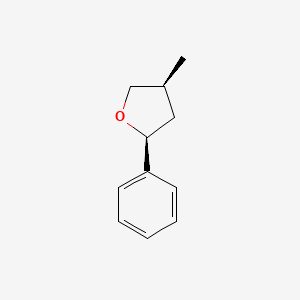
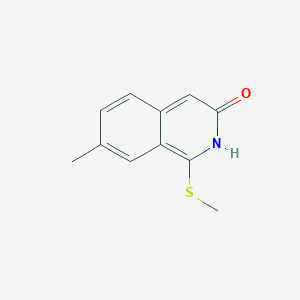
![1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B12915469.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide](/img/structure/B12915477.png)
![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
![4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12915489.png)
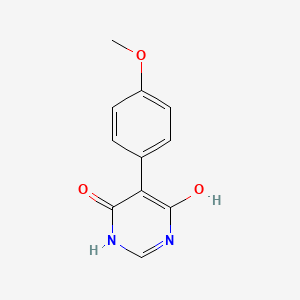
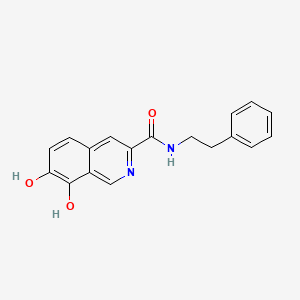
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine](/img/structure/B12915519.png)
![5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915525.png)

![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl-](/img/structure/B12915537.png)
![1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12915544.png)
![Ethyl 5-{[(3-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12915552.png)
